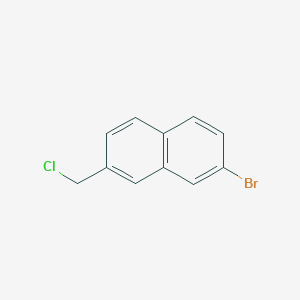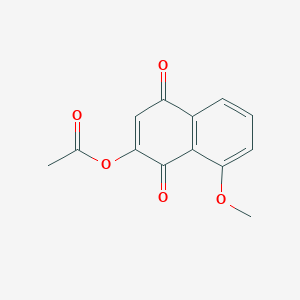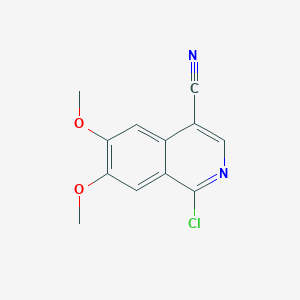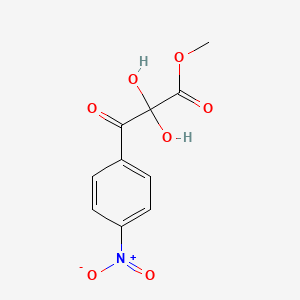
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This particular compound is characterized by the presence of a chlorine atom at the 7th position and a cyclopentyloxy group at the 4th position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 7-chloro-1,6-naphthyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 7-methoxy-4-(cyclopentyloxy)-1,6-naphthyridine, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. Molecular docking studies have suggested that it can interact with proteins involved in cell signaling pathways, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(phenylselanyl)quinoline: Studied for its antioxidant properties.
7-Chloro-4-aminoquinoline-benzimidazole hybrids: Investigated for their antiproliferative activity against cancer cells.
Uniqueness
7-Chloro-4-(cyclopentyloxy)-1,6-naphthyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1956330-88-3 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
7-chloro-4-cyclopentyloxy-1,6-naphthyridine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-7-11-10(8-16-13)12(5-6-15-11)17-9-3-1-2-4-9/h5-9H,1-4H2 |
InChI Key |
KKYSJMULEQIWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C3C=NC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)








![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)


![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)
